1-(4-ethoxyphenyl)-4-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-1H-1,2,3-triazole
Description
1-(4-ethoxyphenyl)-4-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-1H-1,2,3-triazole is a synthetic organic compound that belongs to the class of triazole-thiazole derivatives
Properties
IUPAC Name |
2-[1-(4-ethoxyphenyl)-5-methyltriazol-4-yl]-4-(3-methoxyphenyl)-1,3-thiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O2S/c1-4-27-17-10-8-16(9-11-17)25-14(2)20(23-24-25)21-22-19(13-28-21)15-6-5-7-18(12-15)26-3/h5-13H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEZXVBNLBPCTCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=C(N=N2)C3=NC(=CS3)C4=CC(=CC=C4)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-ethoxyphenyl)-4-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-1H-1,2,3-triazole typically involves a multi-step process:
Formation of the Triazole Ring: The synthesis begins with the formation of the triazole ring through a reaction between an azide and an alkyne.
Thiazole Ring Formation: The next step involves the formation of the thiazole ring. This can be achieved through a condensation reaction between a thioamide and a haloketone.
Coupling of the Two Rings: The final step involves coupling the triazole and thiazole rings. This can be done using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
1-(4-ethoxyphenyl)-4-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-1H-1,2,3-triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced triazole or thiazole derivatives.
Substitution: Formation of substituted triazole-thiazole derivatives.
Scientific Research Applications
1-(4-ethoxyphenyl)-4-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-1H-1,2,3-triazole has several scientific research applications:
Medicinal Chemistry: The compound has been studied for its potential as an antimicrobial, antifungal, and anticancer agent.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding.
Material Science: The compound can be used in the development of organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 1-(4-ethoxyphenyl)-4-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-1H-1,2,3-triazole involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis.
Receptor Binding: It can bind to specific receptors on cell surfaces, modulating signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4-(3-ethoxyphenyl)thiazole
- 2-(1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4-(3-methoxyphenyl)thiazole
Uniqueness
1-(4-ethoxyphenyl)-4-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-1H-1,2,3-triazole is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of both ethoxy and methoxy groups can enhance its lipophilicity and membrane permeability, making it a promising candidate for drug development.
Q & A
Basic: What synthetic methodologies are recommended for constructing the triazole-thiazole hybrid core of this compound?
Answer:
The triazole-thiazole scaffold can be synthesized via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) for the triazole ring, followed by Hantzsch thiazole synthesis. Key steps include:
- Triazole Formation : React 4-ethoxyphenyl azide with a propargyl precursor (e.g., 5-methyl-1H-1,2,3-triazole-4-carbaldehyde) under CuSO₄/ascorbate catalysis in THF/H₂O (1:1) at 50°C for 16 hours .
- Thiazole Assembly : Condense the triazole intermediate with 3-methoxyphenyl thioamide and α-haloketones (e.g., chloroacetone) in ethanol under reflux for 5–8 hours .
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane) and confirm purity via TLC (Rf ~0.5 in 3:7 EtOAc/hexane) .
Advanced: How can computational docking resolve contradictory bioactivity data for this compound across different assays?
Answer:
Contradictions in bioactivity (e.g., varying IC₅₀ values in antimicrobial vs. anticancer assays) may arise from target promiscuity. To address this:
- Target Selection : Prioritize enzymes with conserved active sites (e.g., fungal CYP51 or human topoisomerase II) based on structural homology to known inhibitors .
- Docking Parameters : Use AutoDock Vina with Lamarckian GA, grid boxes covering active sites (20 ų), and AMBER force fields. Validate poses by comparing binding energies (ΔG ≤ -8 kcal/mol suggests strong affinity) .
- MD Simulations : Run 100-ns molecular dynamics simulations in GROMACS to assess stability of ligand-receptor complexes (RMSD < 2 Å indicates robust binding) .
Basic: Which spectroscopic techniques are critical for confirming the substituent positions on the triazole and thiazole rings?
Answer:
- ¹H NMR : Identify substituents via characteristic shifts:
- IR Spectroscopy : Confirm ether (C-O-C) stretches at 1240–1260 cm⁻¹ (ethoxy/methoxy groups) .
- HSQC/HMBC : Assign quaternary carbons (e.g., triazole C4-thiazole linkage via ³J correlations) .
Advanced: How can structure-activity relationship (SAR) studies optimize this compound’s selectivity against bacterial vs. fungal targets?
Answer:
- Substituent Modulation :
- Replace 4-ethoxyphenyl with 4-fluorophenyl to enhance bacterial membrane penetration (logP reduction by ~0.5) .
- Introduce a nitro group at the thiazole C5 to increase antifungal activity (MIC ≤ 2 µg/mL against C. albicans) .
- Assay Design :
Basic: What are the best practices for resolving synthetic byproducts during triazole-thiazole coupling?
Answer:
- Byproduct Identification : Use LC-MS (ESI+) to detect dimers (m/z ~600) or desulfurization products (m/z loss of 32) .
- Mitigation Strategies :
- Purification : Employ preparative HPLC (C18 column, 70:30 MeCN/H₂O, 2 mL/min) for challenging separations .
Advanced: How can isotopic labeling (e.g., ¹³C/²H) elucidate metabolic degradation pathways in hepatocyte models?
Answer:
- Synthesis of Labeled Analog : Introduce ¹³C at the triazole C4 position via cycloaddition with ¹³C-azide precursors .
- Metabolic Tracing : Incubate with primary rat hepatocytes (106 cells/mL, 37°C, 5% CO₂) for 24 hours. Extract metabolites with SPE (C18 cartridges) and analyze via UPLC-QTOF-MS .
- Pathway Mapping : Identify glutathione adducts (m/z +305) or O-demethylated products (m/z -14) using MetaboLynx .
Basic: What solvents and catalysts improve yield in the final cyclization step?
Answer:
- Solvent Optimization : PEG-400 enhances cyclization efficiency (dielectric constant ε = 15–20) vs. DMF (ε = 37), reducing polarity-driven side reactions .
- Catalyst Screening : Bleaching Earth Clay (pH 12.5) outperforms Amberlyst-15 in triazole-thiazole coupling (yield increase from 55% to 78%) .
- Workup : Quench with ice-water (1:5 v/v) to precipitate crude product, then recrystallize from hot ethanol (yield 65–72%) .
Advanced: Which in vitro models best predict this compound’s blood-brain barrier (BBB) permeability for neuroinflammation studies?
Answer:
- PAMPA-BBB : Measure permeability (Pe) using lipid-coated filters (porcine brain lipid extract). Pe > 4.0 × 10⁻⁶ cm/s indicates high BBB penetration .
- hCMEC/D3 Monolayers : Assess transport via LC-MS/MS quantification after 2-hour incubation. TEER values >200 Ω·cm² ensure monolayer integrity .
- Efflux Ratio : Calculate using MDCK-MDR1 cells. A ratio (B→A/A→B) < 2.0 suggests low P-gp-mediated efflux .
Basic: How to troubleshoot low yields in the Hantzsch thiazole synthesis step?
Answer:
- Cause 1 : Incomplete α-haloketone activation. Solution : Pre-activate with NaHCO₃ in ethanol for 1 hour before adding thioamide .
- Cause 2 : Thioamide oxidation. Solution : Degas solvents with N₂ and add 1 mM BHT as antioxidant .
- Yield Boosters : Microwave-assisted synthesis (100°C, 30 minutes) increases yield by 15–20% vs. conventional reflux .
Advanced: What strategies enhance aqueous solubility without compromising target binding affinity?
Answer:
- Prodrug Design : Introduce phosphate esters at the ethoxy group (hydrolyzed in vivo by alkaline phosphatase) .
- Co-crystallization : Use β-cyclodextrin (1:1 molar ratio) to form inclusion complexes (solubility ≥ 5 mg/mL in PBS) .
- Ionic Liquids : Pair with choline geranate (CAGE) to achieve 10-fold solubility enhancement at pH 7.4 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
